molecular formula C6H7BrN2O2S B6603207 (6-bromopyridin-3-yl)methanesulfonamide CAS No. 2228258-09-9

(6-bromopyridin-3-yl)methanesulfonamide

Cat. No.: B6603207
CAS No.: 2228258-09-9
M. Wt: 251.10 g/mol
InChI Key: WGUUNWXUKUUNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromopyridin-3-yl)methanesulfonamide is a sulfonamide derivative featuring a brominated pyridine core. The bromine atom at the 6-position of the pyridine ring introduces steric and electronic effects that may influence binding affinity and metabolic stability.

Properties

IUPAC Name

(6-bromopyridin-3-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c7-6-2-1-5(3-9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUUNWXUKUUNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CS(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

(6-Bromopyridin-3-yl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-bromopyridin-3-yl)methanesulfonamide depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological activity of sulfonamide derivatives is highly dependent on substituent groups. Below is a comparison of (6-bromopyridin-3-yl)methanesulfonamide with key analogs from the benzothieno[3,2-d]pyrimidin-4-one sulfonamide family (Table 1):

Compound Core Structure Key Substituents Reported Activity
This compound Pyridine 6-Bromo Limited direct data; inferred COX-2 modulation based on structural similarity
Compound 1 Benzothieno[3,2-d]pyrimidin-4-one 1,3-Dimethyl-2,4-dioxo-thioether COX-2, iNOS, and ICAM-1 inhibition; PGE2/IL-8 suppression
Compound 2 Benzothieno[3,2-d]pyrimidin-4-one 1,5-Dimethyl-3-oxo-2-phenyl-thioether Similar to Compound 1, with enhanced lipophilicity
Compound 4 Benzothieno[3,2-d]pyrimidin-4-one 2,4-Nitrophenyl-thioether Moderate activity; nitro groups may enhance electron-withdrawing effects
Compound 9 Benzothieno[3,2-d]pyrimidin-4-one 2,4-Difluorophenyl-thioether High potency due to fluorinated aromatic ring

Key Observations :

  • Bromine vs. However, the absence of a benzothieno-pyrimidinone core could reduce COX-2 binding affinity.
  • Electron-Withdrawing Effects : Nitro (Compound 4) and fluoro (Compound 9) substituents enhance electrophilicity, aiding in covalent or polar interactions with COX-2. Bromine’s moderate electronegativity may offer a balance between reactivity and stability .

Comparative Efficacy :

  • Compound 9 (2,4-difluorophenyl-thioether) exhibited the highest potency in suppressing PGE2 (IC₅₀ ~0.8 μM), attributed to fluorine’s strong electron-withdrawing effects and membrane permeability .
  • The bromopyridine derivative’s activity profile may resemble Compound 8 (cyclohexyl-thioether), which showed moderate efficacy due to bulky substituents limiting target access.

Biological Activity

(6-bromopyridin-3-yl)methanesulfonamide, a compound characterized by its unique structural features, has garnered attention for its promising biological activities. This article delves into its biological mechanisms, applications, and specific case studies that highlight its efficacy as an enzyme inhibitor and potential therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₇BrN₂O₂S. The compound features:

  • A brominated pyridine ring at the 6-position, enhancing its reactivity.
  • A methanesulfonamide functional group , which improves solubility and interaction with biological targets.

The presence of bromine not only influences the compound's reactivity but also its binding affinity to various enzymes and receptors, making it a valuable candidate in medicinal chemistry.

The biological activity of this compound primarily stems from its role as an enzyme inhibitor . The mechanism involves:

  • Binding to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity.
  • Potential interactions with specific receptors due to hydrogen bonding capabilities provided by the sulfonamide group.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been shown to inhibit various enzyme systems, particularly those involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although further research is required to elucidate the full extent of this property.
  • Antiproliferative Effects : In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionEffective against various enzymes involved in metabolic processes
AntimicrobialExhibits potential antimicrobial properties
AntiproliferativeInhibits proliferation in cancer cell lines

Detailed Findings from Research

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound inhibited enzyme activity with IC₅₀ values comparable to established inhibitors like acarbose. The compound's ability to bind effectively to the active site was confirmed through kinetic assays.
  • Antimicrobial Activity :
    • Research indicated that this compound showed significant antibacterial effects against various strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Antiproliferative Activity :
    • In vitro assays against K562 leukemia cells revealed that several derivatives of this compound exhibited antiproliferative effects with IC₅₀ values ranging from 1.10 μM to 481.11 μM, indicating moderate to significant activity compared to the standard drug Imatinib .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.